molecular formula C20H22ClN3O B11418217 N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}propanamide

N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}propanamide

Cat. No.: B11418217
M. Wt: 355.9 g/mol
InChI Key: FGWRAJUTBAWZFU-UHFFFAOYSA-N
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Description

N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}propanamide: is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}propanamide typically involves the following steps:

    Formation of 1-(4-chlorobenzyl)-1H-benzimidazole: This step involves the condensation of 4-chlorobenzylamine with o-phenylenediamine in the presence of a suitable catalyst, such as polyphosphoric acid, under reflux conditions.

    Alkylation: The resulting 1-(4-chlorobenzyl)-1H-benzimidazole is then alkylated with 3-bromopropylamine to form N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}amine.

    Amidation: Finally, the N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}amine is reacted with propanoyl chloride in the presence of a base, such as triethylamine, to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl moiety, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced forms of the compound, potentially with altered biological activity.

    Substitution: Substituted derivatives with modified functional groups.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in the synthesis of more complex molecules with potential biological activity.

Biology:

  • It is studied for its interactions with various biological targets, including enzymes and receptors.

Medicine:

  • The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

Industry:

  • It may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of various enzymes, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effect. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

  • N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide
  • N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}butanamide
  • N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}pentanamide

Uniqueness:

  • The specific substitution pattern on the benzimidazole ring and the presence of the propanamide group confer unique biological properties to N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}propanamide. These structural features may enhance its binding affinity to certain biological targets, improving its efficacy and selectivity compared to similar compounds.

Properties

Molecular Formula

C20H22ClN3O

Molecular Weight

355.9 g/mol

IUPAC Name

N-[3-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]propyl]propanamide

InChI

InChI=1S/C20H22ClN3O/c1-2-20(25)22-13-5-8-19-23-17-6-3-4-7-18(17)24(19)14-15-9-11-16(21)12-10-15/h3-4,6-7,9-12H,2,5,8,13-14H2,1H3,(H,22,25)

InChI Key

FGWRAJUTBAWZFU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl

Origin of Product

United States

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